(+)-Licarin

Description

Structure

3D Structure

Properties

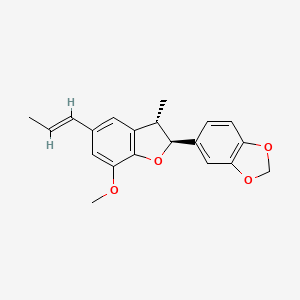

Molecular Formula |

C20H20O4 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

5-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m0/s1 |

InChI Key |

DMMQXURQRMNSBM-NSWCWGQASA-N |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

The Botanical Treasury of (+)-Licarin A: A Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Licarin A, a bioactive dihydrobenzofuran neolignan, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and potential cancer chemopreventive activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound A, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and visualizations of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources and Distribution

This compound A is a secondary metabolite found in a variety of plant species, primarily within the families Myristicaceae, Aristolochiaceae, and Lauraceae. Its distribution within the plant can vary, with concentrations differing in the seeds, arils, leaves, bark, and roots.

Principal Botanical Sources

The primary plant sources identified for this compound A are:

-

Myristica fragrans (Nutmeg): The seeds and arils (mace) of the nutmeg tree are the most well-documented sources of this compound A.[1][2][3][4]

-

Aristolochia taliscana: This medicinal plant, particularly its roots, has been shown to contain this compound A.[5][6]

-

Nectandra oppositifolia: The leaves of this plant are a known source of this compound A.[7][8]

-

Machilus thunbergii: The bark of this tree has been identified as containing this compound A.[9][10][11]

Other reported sources include Saururus chinensis, Viburnum cylindricum, and Aristolochia fordiana.

Quantitative Distribution of this compound A

The concentration of this compound A varies significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data on the yield of this compound A from various natural sources. It is important to note that yields can be influenced by factors such as geographic location, harvest time, and the extraction and purification methods employed.

| Plant Species | Plant Part | Extraction Method | Yield of this compound A | Reference(s) |

| Myristica fragrans | Seeds | Methanol extraction followed by column chromatography | 40.0 mg of (±)-licarin A from 1.2 kg of dried seeds | [3] |

| Myristica fragrans | Arils (Mace) | Ethyl acetate extraction and silica gel column chromatography | 30 mg from 1.2 kg of dried arils | [1] |

| Aristolochia taliscana | Roots | n-Hexane maceration followed by column chromatography | Not explicitly quantified, but isolated from 1.5 kg of dried roots | [5] |

| Nectandra oppositifolia | Leaves | n-Hexane extraction followed by MPLC and semi-preparative HPLC | Not explicitly quantified, but isolated from 332 g of dried leaves | [7] |

| Machilus thunbergii | Bark | Dichloromethane extraction and bioactivity-guided fractionation | Not explicitly quantified | [10] |

Experimental Protocols

The isolation and quantification of this compound A from its natural sources require specific and carefully executed experimental procedures. The following sections provide detailed methodologies for extraction, isolation, and analytical quantification.

Extraction and Isolation of this compound A from Myristica fragrans Seeds

This protocol is a composite of established methods for the isolation of neolignans from nutmeg seeds.

1. Plant Material Preparation:

- Air-dry the seeds of Myristica fragrans at room temperature.

- Grind the dried seeds into a coarse powder.

2. Extraction:

- Macerate 1.2 kg of the powdered seeds with methanol (3 x 4 L) at room temperature for 48 hours for each extraction.[2]

- Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[2]

3. Liquid-Liquid Partitioning:

- Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

- Perform successive partitioning with n-hexane and then ethyl acetate.

- Concentrate the ethyl acetate fraction, which is typically enriched with neolignans.

4. Column Chromatography (Silica Gel):

- Subject the concentrated ethyl acetate fraction to column chromatography on silica gel (70-230 mesh).[5]

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[1]

- Monitor the collected fractions by thin-layer chromatography (TLC) using a UV detector.

- Combine fractions containing compounds with similar Rf values to this compound A.

5. Purification by Preparative HPLC:

- Further purify the enriched fractions using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

- Column: C18, 10 µm, 250 x 20 mm.

- Mobile Phase: A gradient of methanol and water.

- Detection: UV at 270 nm.

- Collect the peak corresponding to this compound A.

6. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound A using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Quantification of this compound A by HPLC

This method is adapted from a validated protocol for the analysis of this compound A in biological matrices and can be applied to plant extracts.[15]

1. Sample Preparation:

- Prepare a standardized stock solution of purified this compound A in methanol.

- Prepare the plant extract by dissolving a known weight in methanol, followed by filtration through a 0.45 µm syringe filter.

2. HPLC System and Conditions:

- HPLC System: A system equipped with a pump, autosampler, and a UV-Vis detector.

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

- Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v).[15]

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 270 nm.[15]

- Injection Volume: 20 µL.

3. Calibration and Quantification:

- Construct a calibration curve by injecting a series of standard solutions of this compound A at different concentrations.

- Inject the prepared plant extract sample.

- Quantify the amount of this compound A in the extract by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

This compound A exerts its biological effects by modulating specific signaling pathways. Understanding these pathways and the workflows used to study them is crucial for drug development.

Signaling Pathways Modulated by this compound A

This compound A has been shown to inhibit pro-inflammatory pathways, including the NF-κB and p38 MAPK pathways.

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound A.

Figure 2: Inhibition of the p38 MAPK Signaling Pathway by this compound A.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of this compound A from a plant source and subsequent evaluation of its biological activity.

Figure 3: General Experimental Workflow for this compound A.

Conclusion

This compound A is a promising natural product with a well-defined distribution in several plant families. This guide provides a foundational resource for researchers, offering a compilation of its known natural sources, quantitative data on its occurrence, and detailed protocols for its isolation and analysis. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB and p38 MAPK, further underscores its therapeutic potential. The methodologies and data presented herein are intended to facilitate further research and development of this compound A as a lead compound for novel pharmaceuticals. Continued exploration of its natural distribution and optimization of isolation techniques will be crucial for ensuring a sustainable supply for future preclinical and clinical investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Memórias do Instituto Oswaldo Cruz - Antimycobacterial neolignans isolated from Aristolochia taliscana [memorias.ioc.fiocruz.br]

- 6. Antioxidant and antimicrobial activities of hexane extracts and pure compounds from Aristolochia taliscana rhizome [scielo.org.mx]

- 7. Metabolite profile of Nectandra oppositifolia Nees & Mart. and assessment of antitrypanosomal activity of bioactive compounds through efficiency analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Licarin A, a neolignan isolated from Nectandra oppositifolia Nees & Mart. (Lauraceae), exhibited moderate preclinical efficacy against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective lignans from the bark of Machilus thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Meso-dihydroguaiaretic acid and licarin A of Machilus thunbergii protect against glutamate-induced toxicity in primary cultures of a rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into the inhibitory activities of neolignans and diarylnonanoid derivatives from nutmeg (Myristica fragrans Houtt.) seeds on soluble epoxide hydrolase using in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous determination of diastereomers this compound A and isolicarin A from Myristica fragrans in rat plasma by HPLC and its application to their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Dehydrodiisoeugenol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Dehydrodiisoeugenol (DHIE), a neolignan of significant interest for its diverse biological activities, is synthesized through a biocatalytic pathway involving the oxidative dimerization of isoeugenol. This technical guide provides an in-depth exploration of the biosynthetic pathway, from its origins in phenylpropanoid metabolism to the specific enzymatic reactions that yield the final compound. It includes a summary of quantitative data from various synthetic methods, detailed experimental protocols for key biocatalytic syntheses, and visualizations of the core pathways and workflows to support researchers in the fields of natural product synthesis, biochemistry, and drug development.

Core Biosynthesis Pathway

Dehydrodiisoeugenol is a dimer of two isoeugenol units, which are phenylpropanoids. The biosynthesis, therefore, begins with the well-established shikimic acid pathway, a central route in plants and microorganisms for the synthesis of aromatic amino acids and other key metabolites.[1]

1.1. From Shikimic Acid to Phenylpropanoids

The pathway originates from chorismate, a key intermediate of the shikimate pathway. Through a series of enzymatic steps, chorismate is converted to the aromatic amino acid L-phenylalanine. The deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) yields cinnamic acid, which then undergoes further modifications (hydroxylation, methylation) to produce a variety of phenylpropanoid monomers. Isoeugenol is one such monomer derived from this metabolic route.[1]

1.2. The Key Step: Oxidative Dimerization of Isoeugenol

The formation of dehydrodiisoeugenol occurs via the oxidative coupling of two isoeugenol molecules.[1][2] This reaction is not spontaneous but is catalyzed by specific classes of enzymes that generate radical intermediates.

-

Enzymatic Catalysis: The primary enzymes responsible for this dimerization are peroxidases (e.g., horseradish peroxidase, peroxidases from Cocos nucifera) and laccases.[1][3] These enzymes facilitate a one-electron abstraction from the phenolic hydroxyl group of isoeugenol.[1]

-

Radical Formation and Coupling: This electron abstraction creates a phenoxy radical. This radical is resonance-stabilized, allowing the unpaired electron to delocalize across the molecule. Two of these radicals then couple in a non-enzymatic reaction to form the final dimeric structure of dehydrodiisoeugenol through the formation of new carbon-carbon and carbon-oxygen bonds.[1][4]

-

Role of Dirigent Proteins: In plant biosynthesis of many lignans and neolignans, the regio- and stereoselectivity of the radical coupling process is controlled by Dirigent Proteins (DIRs).[5][6] These proteins capture the phenoxy radicals generated by laccases or peroxidases and orient them in a specific manner to guide the formation of a particular stereoisomer.[6][7] While the direct action of a specific DIR in dehydrodiisoeugenol synthesis is an area of ongoing research, their established role in similar phenylpropanoid dimerizations suggests they are crucial for controlling the stereochemistry of the final product in vivo.[5][8] For instance, the use of coconut water as a biocatalyst, which contains peroxidases, resulted in the formation of only the enantiomer (−)-DHIE, suggesting the presence of an auxiliary protein, likely a dirigent protein, that guides the stereoselective coupling.[1]

Visualizing the Pathway and Workflows

To clarify the relationships between precursors, intermediates, and final products, as well as the experimental process, the following diagrams are provided.

Caption: Overview of the Phenylpropanoid Pathway to Isoeugenol.

References

- 1. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Dirigent protein - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.uu.nl [research-portal.uu.nl]

Chemical structure and stereochemistry of (+)-Licarin A

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Licarin A

Introduction

This compound A is a naturally occurring dihydrobenzofuran neolignan found in various plant species, including Myristica fragrans (nutmeg) and those from the Lauraceae family.[1] It has garnered significant attention from the scientific community due to its diverse and potent biological activities, which include anti-inflammatory, neuroprotective, antiparasitic, and potential cancer chemopreventive properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical and synthetic methodologies related to this compound A, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound A is characterized by a dihydrobenzofuran ring system, which is formed through the oxidative coupling of two phenylpropane units, specifically from isoeugenol.[1][5] Its structure features two chiral centers, leading to the existence of enantiomers.

General Properties

The fundamental properties of this compound A are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | [6] |

| Molecular Formula | C₂₀H₂₂O₄ | [1][6] |

| Molecular Weight | 326.4 g/mol | [1][6] |

| CAS Number | 51020-86-1 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Stereochemistry

The specific designation "this compound A" refers to the dextrorotatory enantiomer. The absolute configuration of the two stereocenters in the dihydrobenzofuran ring is crucial for its biological activity. The stereochemistry is typically assigned using techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.[1] This analysis, often compared with theoretical calculations or known compounds, allows for the definitive assignment of the enantiomeric form.[1][5] The enantiomers, this compound A and (-)-Licarin A, can be resolved using chiral high-performance liquid chromatography (HPLC).[7]

Spectroscopic Data for Structural Elucidation

The structure of Licarin A is definitively established through a combination of spectroscopic methods. The data presented below are characteristic of this neolignan.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Interpretation | Reference |

| 326 | 100 | Molecular Ion [M]⁺ | [1] |

| 311 | 20 | [M - CH₃]⁺ | [1] |

| 308 | 7 | [M - H₂O]⁺ | [1] |

| 295 | 5 | [M - OCH₃]⁺ | [1] |

| 202 | 10 | Fragment | [1] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Interpretation | Reference |

| 3541 | O-H stretching (hydroxyl group) | [1] |

| 2938 | C-H stretching (aliphatic) | [1] |

| 1608, 1496 | C=C stretching (aromatic ring) | [1] |

| 1269 | C-O stretching (ether) | [1] |

| 1143 | C-O stretching | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework. Specific chemical shifts (δ) confirm the connectivity and chemical environment of each atom. For instance, ¹H-NMR spectra show characteristic signals for the two aromatic rings, two methoxyl groups, and the propen-1-enyl group.[8]

Experimental Protocols

The synthesis and isolation of this compound A are critical for its study and application. The following sections detail the common experimental methodologies.

Synthesis via Oxidative Coupling

The primary method for synthesizing Licarin A is the biomimetic oxidative coupling of isoeugenol.[1][5] This reaction can be catalyzed by various agents.

Protocol: Enzymatic Synthesis using Peroxidase

-

Enzyme Preparation: A crude peroxidase enzyme extract is prepared from a plant source, such as Brassica juncea (sawi hijau), by homogenizing the plant material in a phosphate buffer (pH 6-7).[8] The resulting mixture is filtered to remove cell debris, yielding a supernatant containing the crude enzyme.[8]

-

Reaction Mixture: Isoeugenol is dissolved in a suitable solvent system. The crude enzyme solution and hydrogen peroxide (H₂O₂) are added to the isoeugenol solution.[8]

-

Reaction Conditions: The mixture is stirred at room temperature for a short duration (e.g., 15 minutes).[8] The reaction progress is monitored using Thin-Layer Chromatography (TLC).[8]

-

Extraction: Upon completion, the reaction is stopped, and the product mixture is extracted with an organic solvent such as ethyl acetate.[8]

-

Purification: The extracted product is purified using silica flash chromatography with a solvent system like hexane:ethyl acetate (e.g., 8:2 ratio) to yield pure Licarin A.[8]

Note: Chemical catalysts such as copper (II) ion-exchanged Y-zeolite or Ag₂O can also be employed for this oxidative coupling reaction under mild conditions.[5][9]

Isolation and Purification

When isolating from natural sources, column chromatography is the standard technique.

Protocol: Column Chromatography

-

Sample Preparation: A crude plant extract is prepared and concentrated.

-

Column Packing: A glass column is packed with a stationary phase, typically silica gel.[1]

-

Elution: The crude extract is loaded onto the column and eluted with a mobile phase, which is a gradient of solvents with increasing polarity.[1]

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing Licarin A.

-

Final Purification: The relevant fractions are combined and may be subjected to further chromatographic steps to achieve high purity.

Enantiomeric Resolution

To separate this compound A from its racemic mixture, a specialized HPLC method is used.

Protocol: Chiral HPLC

-

System: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is used.[7]

-

Chiral Stationary Phase: A chiral column, such as CHIRALPACK® AD, is employed.[7]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of n-hexane and 2-propanol (e.g., 9:1 v/v), is used.[7]

-

Separation: The racemic mixture of Licarin A is injected into the system. The two enantiomers will exhibit different retention times due to their differential interaction with the chiral stationary phase. For example, this compound A might have a retention time of 12.13 min while (-)-Licarin A has a retention time of 18.90 min under specific conditions.[7]

-

Collection: The separated enantiomers are collected as they elute from the column, yielding enantiomerically pure samples.

Logical Workflow for Structural Characterization

The complete structural and stereochemical assignment of this compound A follows a logical progression of analytical techniques. This workflow ensures an unambiguous identification of the molecule.

Biological Activity and Signaling

This compound A has been shown to possess significant anti-inflammatory activity. One of its mechanisms involves the modulation of inflammatory pathways in mast cells. It significantly reduces the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin D2 (PGD2) in stimulated RBL-2H3 cells.[10] This effect is mediated through the inhibition of protein kinase C α/βII (PKCα/βII) and p38 mitogen-activated protein kinase (MAPK) pathways.[10] Furthermore, studies have identified this compound A as a potential cancer chemopreventive agent by demonstrating superior activity in inhibiting the phosphorylation of NF-κB p65 in prostate cancer cells.[4][11]

Conclusion

This compound A remains a molecule of high interest in natural product chemistry and drug discovery. Its well-defined chemical structure and specific stereochemistry are pivotal to its biological functions. The methodologies for its synthesis, purification, and detailed characterization are well-established, providing a solid foundation for further research into its therapeutic potential. This guide offers a consolidated technical resource to aid researchers in their exploration of this promising natural compound.

References

- 1. LICARIN A | 51020-86-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Licarin A | C20H22O4 | CID 5281836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enantiomeric resolution of (±)-licarin A by high-performance liquid-chromatography using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Molecular Networking, Docking, and Biological Evaluation of Licarin A from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Neolignans from Myristica fragrans: A Technical Guide

Introduction: Myristica fragrans Houtt., commonly known as nutmeg, is an evergreen tree indigenous to the Spice Islands of Indonesia.[1] For centuries, its seeds have been utilized not only as a culinary spice but also in traditional medicine to treat a variety of ailments including rheumatism, gastrointestinal complaints, and inflammation.[1][2] The medicinal properties of nutmeg are attributed to its rich phytochemical composition, which includes neolignans, lignans, diarylnonanoids, and essential oils.[3][4] Neolignans, in particular, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of neolignans isolated from M. fragrans, focusing on their anti-inflammatory, cytotoxic, antioxidant, and anti-diabetic properties. Detailed experimental protocols and visual representations of key molecular pathways are presented to support researchers, scientists, and drug development professionals in this field.

General Experimental Workflow: Isolation and Bioactivity Screening

The discovery and characterization of bioactive neolignans from Myristica fragrans typically follow a systematic workflow. This process begins with the extraction of chemical constituents from the plant material, followed by fractionation and purification to isolate individual compounds, which are then subjected to a battery of bioassays to determine their pharmacological activities.

Caption: General workflow for neolignan isolation and screening.

Anti-inflammatory Activity

Neolignans from M. fragrans have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators.[2][3]

Quantitative Data: Inhibition of Nitric Oxide Production

Several 8-O-4' type neolignans have shown potent inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][5]

| Compound | IC₅₀ (µM) for NO Inhibition | Reference |

| Myrislignan | 21.2 | [1][5] |

| Machilin D | 18.5 | [1][5] |

| Myrifralignan C | > 100 | [1] |

| Myrifralignan D | 35.4 | [1] |

| Myrifralignan E | 51.6 | [1] |

| L-N⁶-(1-iminoethyl)-lysine (L-NIL) | 27.1 | [5] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.[6][7]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of approximately 1.2 x 10⁵ cells/well and incubated for 12-24 hours.[6]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test neolignans, with or without an inflammatory stimulus like LPS (1 µg/mL).

-

Incubation: The cells are incubated for another 20-24 hours.[6]

-

Griess Reaction:

-

Quantification: The absorbance of the resulting pink-colored azo dye is measured spectrophotometrically at 540-550 nm.[6][8] The nitrite concentration is calculated using a standard curve prepared with sodium nitrite.

Signaling Pathway: NF-κB Inhibition

A primary mechanism for the anti-inflammatory activity of these neolignans is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.[1][3]

Caption: Inhibition of the NF-κB signaling pathway by neolignans.

Cytotoxic and Anticancer Activity

Neolignans from M. fragrans have been shown to possess cytotoxic properties against various human cancer cell lines, suggesting their potential as anticancer agents.[9][10]

Quantitative Data: Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit cell growth by 50%.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Myticaganal C | KB (oral cavity) | 5.9 | [10][11] |

| Myticaganal C | NCI-H187 (small cell lung) | 6.3 | [10][11] |

| Myticaganal C | MCF-7 (breast cancer) | >100 | [10] |

| Myrifragranone C | A2780 (ovarian) | 14.1 | [9] |

| Myrifragranone C | TOV-112D (ovarian) | 16.9 | [9] |

| Myrifragranone C | SK-OV3 (ovarian) | 33.4 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[14]

-

Compound Treatment: Cells are treated with various concentrations of the isolated neolignans and incubated for a specified period (e.g., 48-72 hours).[9][14]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration ~0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.[12]

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.[12]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader, typically at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathway: MAPK-Mediated Apoptosis

Some bioactive compounds, such as myrifragranone C, induce cancer cell death via apoptosis, which is promoted through the mitogen-activated protein kinase (MAPK) signaling pathway.[9] Activation of MAPK pathways can lead to the expression of pro-apoptotic proteins and the activation of caspases.

Caption: MAPK signaling leading to apoptosis induced by neolignans.

Antioxidant Activity

Neolignans contribute to the overall antioxidant properties of M. fragrans extracts by scavenging free radicals, which are implicated in the pathogenesis of numerous diseases.

Quantitative Data: Free Radical Scavenging Activity

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC₅₀ values.

| Extract / Compound | IC₅₀ for DPPH Scavenging | Reference |

| Nutmeg Seed Ethanolic Extract | 4.6 mg/L | |

| n-Hexane Bark Isolate | 99.76 ppm | |

| Nutmeg Oil | 2.4 µL/mL |

Experimental Protocol: DPPH Radical Scavenging Assay

This method is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.[15][16]

-

Reagent Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at 517 nm.[15]

-

Reaction Mixture: A small volume of the test compound solution at various concentrations is mixed with the DPPH working solution.[15]

-

Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[15]

-

Measurement: The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[17]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control (DPPH solution without the sample). The IC₅₀ value is determined from a dose-response curve.

Anti-Diabetic Activity

Certain phenylpropanoids and neolignans from M. fragrans have been identified as active compounds that enhance glucose uptake in muscle cells, indicating a potential role in managing hyperglycemia and type 2 diabetes.[18]

Mechanism of Action: AMPK Pathway Activation

These compounds promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, a critical step for glucose uptake into muscle and fat cells. This action is mediated through the phosphorylation and activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[18][19][20][21]

Caption: AMPK-mediated glucose uptake enhanced by neolignans.

Antimicrobial Activity

Extracts of M. fragrans containing neolignans have shown inhibitory activity against a range of pathogenic bacteria, including multi-resistant strains.

Experimental Protocol: Agar Well Diffusion Assay

This method is commonly used to qualitatively assess the antimicrobial activity of plant extracts.[22][23][24]

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Plate Inoculation: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish is uniformly inoculated with the bacterial suspension using a sterile swab.[22][25]

-

Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a cork borer.[24][26]

-

Sample Application: A defined volume of the neolignan solution or plant extract is added to each well.[25]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Result Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. A larger zone indicates greater antimicrobial activity.[26]

Conclusion

Neolignans isolated from Myristica fragrans represent a class of natural products with a broad spectrum of compelling biological activities. Their demonstrated efficacy in modulating key cellular pathways involved in inflammation, cancer cell proliferation, and glucose metabolism underscores their significant therapeutic potential. The data and protocols summarized in this guide offer a foundational resource for further research and development. Future investigations should focus on elucidating the structure-activity relationships of these neolignans, exploring their in vivo efficacy and safety profiles, and optimizing their properties for potential clinical applications in treating inflammatory diseases, cancer, and metabolic disorders.

References

- 1. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New acyclic bis phenylpropanoid and neolignans, from Myristica fragrans Houtt., exhibiting PARP-1 and NF-κB inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Neolignans and Diarylnonanoid Derivatives with Anti-inflammatory Activity from Myristica fragrans Houtt. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitric Oxide Griess Assay [bio-protocol.org]

- 9. e-nps.or.kr [e-nps.or.kr]

- 10. New neolignans from the seeds of Myristica fragrans and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. louis.uah.edu [louis.uah.edu]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Phenylpropanoids and neolignans isolated from Myristica fragrans enhance glucose uptake in myotubes - Food & Function (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. AMP-activated protein kinase (AMPK) activators from Myristica fragrans (nutmeg) and their anti-obesity effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemistnotes.com [chemistnotes.com]

- 23. akjournals.com [akjournals.com]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scielo.br [scielo.br]

- 26. webcentral.uc.edu [webcentral.uc.edu]

Preliminary In Vitro Screening of (+)-Licarin A Bioactivity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Licarin A is a dihydrobenzofuran neolignan, a class of natural products found in various plant species, including Myristica fragrans (nutmeg) and those from the Lauraceae family.[1] This compound has garnered significant research interest due to its diverse range of biological activities, positioning it as a promising molecular scaffold for therapeutic agent development.[1] Academic investigations have highlighted its potential in anti-inflammatory, antiparasitic, antioxidant, anticancer, and neuroprotective applications.[1][2] This technical guide provides a consolidated overview of the preliminary in vitro screening of this compound A, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways and workflows.

Data Presentation: Summary of Quantitative Bioactivity

The following tables summarize the key quantitative metrics reported for the in vitro bioactivity of this compound A and its derivatives.

Table 1: Anti-inflammatory and Cytotoxic Activity

| Bioactivity | Metric | Value | Cell Line / Model | Stimulation / Conditions | Reference |

| TNF-α Production | IC₅₀ | 12.6 µM | RBL-2H3 (rat mast cells) | DNP-HSA-stimulated | [1][3] |

| Cytotoxicity | IC₅₀ | 100.06 µM | DU-145 (prostate cancer) | Not specified | [4] |

| Cellular Safety | Safe Concentration | < 12.0 µM | ARPE-19 & hES-RPE (retinal cells) | Not specified | [5] |

Table 2: Antiparasitic Activity

| Target Organism | Stage | Metric | Value | Reference |

| Trypanosoma cruzi | Trypomastigotes | IC₅₀ | 100.8 µM | [1] |

| Leishmania major | Promastigotes | IC₅₀ | 9.59 ± 0.94 µg/mL | [1] |

| Leishmania major | Amastigotes | EC₅₀ | 4.71 ± 0.29 µg/mL | [1] |

| Leishmania infantum (derivatives) | Amastigotes | IC₅₀ | 9 - 13 µM | [1] |

| Schistosoma mansoni | Adult worms | IC₅₀ | 200 µM | [1] |

| S. mansoni (acetylated derivative) | Adult worms | IC₅₀ | 50 µM | [1] |

Table 3: Miscellaneous Bioactivities

| Bioactivity | Metric | Value | Model System | Reference |

| Scorpion Venom Antagonism | EC₅₀ | 51.96 µg/mL | Centruroides limpidus limpidus venom | [1] |

| Antiangiogenic Activity | - | Significant Reduction | Chorioallantoic Membrane (CAM) Assay | [5] |

| NF-κBp65 Binding | kᵢ (in silico) | 10.66 µM | Molecular Docking | [4] |

Key Signaling Pathways and Mechanisms of Action

In vitro studies have begun to elucidate the molecular mechanisms underlying this compound A's bioactivities. Key pathways identified include the modulation of inflammatory cascades and the NF-κB signaling pathway, crucial in cancer chemoprevention.

Anti-inflammatory and Anti-allergic Signaling

This compound A exerts anti-inflammatory and anti-allergic effects by inhibiting key signaling molecules.[3] It has been shown to reduce the secretion of tumor necrosis factor-alpha (TNF-α) and prostaglandin D2 (PGD2) through the inhibition of protein kinase C alpha/beta II (PKCα/βII) and p38 mitogen-activated protein kinase (p38 MAPK) pathways in mast cells.[3]

Cancer Chemoprevention via NF-κB Modulation

As a potential cancer chemopreventive agent, this compound A has demonstrated the ability to modulate the nuclear factor-kappa B (NF-κB) pathway.[4][6] It shows superior activity in promoting the phosphorylation of the p65 subunit of NF-κB in DU-145 prostate cancer cells.[6][7][8] This phosphorylation is a critical step that can mark the protein for ubiquitination, influencing its transcriptional activity and contributing to a chemopreventive effect.[4]

Experimental Protocols

Detailed and reproducible methodologies are critical for the preliminary screening of bioactive compounds. The following sections describe protocols for key in vitro assays used to evaluate this compound A.

Anti-inflammatory Activity: TNF-α Secretion Assay

This protocol is designed to quantify the inhibitory effect of this compound A on the release of the pro-inflammatory cytokine TNF-α from mast cells.

-

Cell Line: RBL-2H3 (rat basophilic leukemia).

-

Materials:

-

This compound A, dissolved in DMSO (stock solution) and diluted in culture medium.

-

DNP-IgE, DNP-HSA (dinitrophenyl-human serum albumin).

-

Cell culture medium (e.g., MEM), fetal bovine serum (FBS), antibiotics.

-

TNF-α ELISA kit.

-

-

Methodology:

-

Cell Seeding: Plate RBL-2H3 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

-

Sensitization: Sensitize cells with DNP-IgE (e.g., 0.5 µg/mL) for 24 hours.

-

Pre-treatment: Wash the cells with buffer (e.g., Siraganian buffer) and then pre-treat with various concentrations of this compound A (e.g., 5-20 µM) for 1 hour at 37°C.[3]

-

Stimulation: Induce degranulation and cytokine release by adding DNP-HSA (e.g., 10 µg/mL) and incubate for 4-6 hours.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition relative to the vehicle-treated control and determine the IC₅₀ value.

-

Cancer Chemoprevention: Phospho-NF-κB p65 Assay

This assay evaluates the effect of this compound A on the phosphorylation of the NF-κB p65 subunit, a key marker in chemoprevention studies.[4]

-

Cell Line: DU-145 (human prostate cancer).

-

Materials:

-

This compound A, dissolved in DMSO and diluted in culture medium.

-

Cell culture medium (e.g., RPMI-1640), FBS, antibiotics.

-

Commercial Phospho-NF-κB p65 (Ser536) assay kit (e.g., ELISA-based).

-

Lysis buffer, protease and phosphatase inhibitors.

-

-

Methodology:

-

Cell Seeding: Plate DU-145 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound A for a specified time (e.g., 24 hours). Include appropriate positive and negative controls.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using the lysis buffer provided in the kit, supplemented with inhibitors.

-

Quantification: Perform the phospho-NF-κB p65 assay following the manufacturer's protocol. This typically involves capturing total NF-κB p65 and detecting the phosphorylated form with a specific antibody.

-

Data Analysis: Normalize the phosphorylated p65 signal to the total p65 signal. Compare the levels in treated cells to untreated controls to determine the effect of this compound A on p65 phosphorylation.

-

Cytotoxicity and Cell Viability Assay

This protocol assesses the safety and potential toxicity of this compound A on mammalian cells, which is crucial for determining the therapeutic window.

-

Cell Lines: ARPE-19 (human retinal pigmented epithelial cells), hES-RPE (human embryonic stem cell-derived RPE).[5]

-

Materials:

-

This compound A, dissolved in DMSO and diluted in culture medium.

-

Appropriate cell culture medium for each cell line.

-

CellTiter-Blue® Cell Viability Assay reagent or similar (e.g., MTT, XTT).

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Expose the cells to a range of concentrations of this compound A (e.g., up to 100 µM) for a defined period (e.g., 24, 48, or 72 hours).

-

Assay: Add the viability reagent (e.g., CellTiter-Blue®) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Read the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the concentration at which this compound A is considered safe (e.g., >90% viability) and calculate the IC₅₀ if significant toxicity is observed.[5]

-

Experimental Workflow Visualization

The preliminary in vitro screening of a natural product like this compound A typically follows a logical progression from broad activity screening to more focused mechanistic studies. This workflow ensures a systematic evaluation of the compound's therapeutic potential.

Conclusion

The preliminary in vitro data strongly suggest that this compound A is a multifaceted bioactive compound with significant therapeutic potential. Its demonstrated activities as an anti-inflammatory, anticancer, and antiparasitic agent, coupled with initial insights into its mechanisms of action, establish it as a compelling candidate for further drug development. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to build upon these findings and explore the full potential of this compound A in preclinical models.

References

- 1. LICARIN A | 51020-86-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Licarin A as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. Molecular Networking, Docking, and Biological Evaluation of Licarin A from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(+)-Licarin A: A Technical Guide to Preliminary Mechanism of Action Studies

Introduction: (+)-Licarin A is a dihydrobenzofuran neolignan, a class of natural products found in various plant species, including Myristica fragrans (nutmeg), Nectandra oppositifolia, and Aristolochia taliscana[1][2]. Traditionally, plants containing this compound have been used in folk medicine for digestive and nervous disorders[1]. Recent scientific investigations have unveiled a spectrum of biological activities, positioning this compound A as a molecule of significant interest for drug development. Preliminary studies have highlighted its potential as an anti-inflammatory, anti-allergic, cancer chemopreventive, neuroprotective, and antiparasitic agent[2][3][4]. This document provides a technical overview of the initial research into its mechanisms of action, detailing experimental protocols, quantitative data, and the signaling pathways implicated in its effects.

Anti-inflammatory and Anti-allergic Activity

This compound A has demonstrated significant anti-inflammatory and anti-allergic effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

Studies have shown that this compound A can effectively reduce the production and secretion of pro-inflammatory cytokines and mediators. In dinitrophenyl-human serum albumin (DNP-HSA)-stimulated RBL-2H3 rat mast cells, it dose-dependently inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin D2 (PGD2)[1]. This activity is linked to the downregulation of Cyclooxygenase-2 (COX-2) expression[1].

Signaling Pathway Involvement

The anti-inflammatory effects of this compound A are attributed to its inhibitory action on the Protein Kinase C (PKC) α/βII and p38 Mitogen-Activated Protein Kinase (MAPK) pathways[1]. Treatment with this compound A leads to a reduction in the phosphorylation levels of both PKCα/βII and p38 MAPK, suggesting these kinases are upstream targets in its mechanism of action[1]. In models of inflammatory eye disease, it has also been shown to significantly reduce levels of TNF-α and Interleukin-6 (IL-6)[5].

Quantitative Data: Anti-inflammatory Effects

| Target/Effect | Assay | Cell Line / Model | Concentration / Dose | Result | Reference |

| TNF-α Production | ELISA | RBL-2H3 Cells | 5-20 µM | IC50 = 12.6 µM | [1] |

| PGD2 Secretion | ELISA | RBL-2H3 Cells | 5-20 µM | Dose-dependent reduction | [1] |

| TNF-α, IL-6 | ELISA | Rat Model (Uveitis) | 6.0 µM (intravitreal) | Significant reduction | [5] |

| Angiogenesis | CAM Assay | Chick Chorioallantoic Membrane | < 12.0 µM | Significant reduction in blood vessels | [5] |

| Cell Viability | CellTiter-Blue® | ARPE-19, hES-RPE | < 12.0 µM | Safe (no toxicity) | [5] |

Experimental Protocols

Protocol 1: TNF-α and PGD2 Production in RBL-2H3 Cells [1]

-

Cell Culture: RBL-2H3 cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Treatment: The sensitized cells are pre-treated with varying concentrations of this compound A (5-20 µM) for a specified duration.

-

Stimulation: Cells are then stimulated with dinitrophenyl-human serum albumin (DNP-HSA) to induce degranulation and cytokine release.

-

Quantification: Supernatants are collected, and the concentrations of TNF-α and PGD2 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol 2: In Vivo Uveitis Model [5]

-

Induction: Uveitis is induced in rats via subcutaneous and intravitreal injection of bacillus Calmette-Guérin (BCG) antigen from Mycobacterium bovis.

-

Treatment: A single intravitreal injection of this compound A (6.0 µM) is administered to the treatment group.

-

Evaluation: Intraocular inflammation is assessed and graded using slit-lamp examination, fundus examination, electroretinography (ERG), and histopathology.

-

Cytokine Analysis: Levels of inflammatory cytokines (TNF-α, IL-6) in ocular tissues are quantified to determine the anti-inflammatory effect.

Cancer Chemopreventive and Anticancer Activity

This compound A has shown promise as a cancer chemopreventive agent by modulating pathways related to inflammation, oxidative stress, and cell survival.

Modulation of NF-κB Pathway

A key mechanism in its chemopreventive potential is the inhibition of the NF-κB pathway. In DU-145 prostate cancer cells, this compound A demonstrated superior activity in inhibiting the phosphorylation of the p65 subunit of NF-κB (phosphoNF-κBp65) compared to the control compound, isoliquiritigenin[6][7][8]. Since NF-κB is a critical transcription factor that regulates inflammation and cell survival, its inhibition is a valuable strategy for cancer prevention.

Reduction of Oxidative Stress and Induction of Apoptosis

This compound A contributes to a long-lasting reduction in cellular oxidative stress[6][7]. In non-small cell lung cancer cells, it has been shown to induce cell death through the activation of both autophagy and apoptosis[2][9].

Quantitative Data: Anticancer & Chemopreventive Effects

| Target/Effect | Assay | Cell Line | Result | Reference |

| phosphoNF-κBp65 | Phospho-Assay Kit | DU-145 (Prostate Cancer) | Superior activity compared to control | [7][8] |

| Oxidative Stress | Real-time Dose-Response Assay | Hepa1c1c7 (Mouse Hepatoma) | Longer-lasting reduction in cellular stress | [7] |

| Cell Death | N/A | Non-small cell lung cancer | Induces autophagy and apoptosis | [2][9] |

| Cytotoxicity | Viability Assay | DU-145 (Prostate Cancer) | Controlled proliferation without high toxicity | [7] |

Experimental Protocols

Protocol 3: PhosphoNF-κBp65 Assay [7]

-

Cell Culture and Seeding: DU-145 prostate cancer cells are cultured under standard conditions and seeded into appropriate plates.

-

Treatment: Cells are treated with this compound A, a control compound (e.g., isoliquiritigenin), or vehicle for a defined period.

-

Lysis and Quantification: Cell lysates are prepared, and the levels of phosphorylated NF-κB p65 are evaluated using a commercial assay kit (e.g., Abcam Phospho-NF-κB p65 assay kit), which typically involves an ELISA-based method.

-

Analysis: Results are normalized to total protein concentration and compared between treatment groups.

Antiparasitic Activity

This compound A has demonstrated notable activity against several parasites, including Leishmania major and Schistosoma mansoni.

Leishmanicidal Effects

The compound is effective at inhibiting the growth of Leishmania (Leishmania) major promastigotes, inducing genomic DNA fragmentation characteristic of apoptosis[9]. It is even more potent against the intracellular amastigote form of the parasite, which is the clinically relevant stage within macrophages[9]. This anti-amastigote activity is associated with an immunomodulatory effect, specifically a decrease in the production of IL-6 and IL-10 by infected macrophages[9].

Schistosomicidal Effects

In animal models of schistosomiasis, oral administration of this compound A resulted in a significant reduction in worm burden and parasite egg load in the liver and spleen[10]. Although its precise schistosomicidal mechanism is not fully elucidated, it is hypothesized to involve immunomodulatory actions similar to those observed in its leishmanicidal activity[3].

Quantitative Data: Antiparasitic Effects

| Target Organism | Stage | Assay | Result (IC50 / EC50) | Reference |

| Leishmania (L.) major | Promastigote | Growth Inhibition | IC50 = 9.59 ± 0.94 µg/mL | [9] |

| Leishmania (L.) major | Amastigote (intracellular) | Activity Assay | EC50 = 4.71 ± 0.29 µg/mL | [9] |

| Schistosoma mansoni | Adult Worms | In vivo (mouse model) | ~50% reduction in worm burden (400 mg/kg) | [10] |

| Schistosoma mansoni | Eggs | In vivo (mouse model) | ~50-60% reduction in egg burden (400 mg/kg) | [10] |

Neuroprotective Activity

Preliminary evidence suggests this compound A possesses neuroprotective properties, primarily attributed to its antioxidative activities[2]. It has been shown to protect neuronal cells from glutamate-induced toxicity, a common mechanism of neuronal damage in various neurological disorders[2]. Further research into specific pathways, such as the NO-cyclic-GMP-ATP-sensitive K+ channel pathway, has been explored for its role in mediating analgesic effects in neuropathic pain models[4][11].

Conclusion: The preliminary studies on this compound A reveal a multi-target compound with significant therapeutic potential. Its mechanisms of action converge on the modulation of fundamental cellular processes, including inflammation (PKC, p38 MAPK, NF-κB), cell death (apoptosis, autophagy), and oxidative stress. The quantitative data, though from initial studies, are promising and warrant further investigation. The detailed experimental protocols provided herein serve as a foundation for future research aimed at further elucidating its mechanisms, optimizing its therapeutic efficacy, and evaluating its safety profile for potential clinical applications in inflammatory diseases, cancer, parasitic infections, and neurodegenerative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LICARIN A | 51020-86-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Licarin A as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Networking, Docking, and Biological Evaluation of Licarin A from Myristica fragrans as a Potential Cancer Che… [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. This compound A | CAS:51020-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Licarin A, a neolignan isolated from Nectandra oppositifolia Nees & Mart. (Lauraceae), exhibited moderate preclinical efficacy against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Therapeutic Potential of (+)-Licarin A

This compound A, a naturally occurring dihydrobenzofuran neolignan, has emerged as a significant molecule of interest in the field of pharmacology and drug discovery.[1] Isolated from various plant species, including Myristica fragrans (nutmeg), Aristolochia taliscana, and Nectandra oppositifolia, this compound has demonstrated a broad spectrum of biological activities.[2][3][4][5] Its therapeutic potential spans anti-inflammatory, anticancer, antiparasitic, antimicrobial, and neuroprotective applications, making it a compelling candidate for further investigation as a lead compound in drug development.[1][6] This guide provides a comprehensive review of the current scientific literature on this compound A, focusing on its therapeutic efficacy, mechanisms of action, and the experimental methodologies used in its evaluation.

Synthesis of this compound A

The primary and most efficient method for synthesizing Licarin A is through the oxidative coupling of isoeugenol, a readily available phenolic precursor.[1][7] This biomimetic approach mimics the natural biosynthetic pathway of the compound.[1] Various catalytic systems have been developed to enhance the yield and selectivity of this reaction.

Key Synthesis Strategies:

-

Enzymatic Catalysis: Peroxidases, such as horseradish peroxidase (HRP) or crude enzyme extracts from plants like Brassica juncea (sawi hijau), have been successfully employed to catalyze the dimerization and cyclization of isoeugenol to form Licarin A.[7][8]

-

Heterogeneous Catalysis: Copper (II) ion-exchanged Y-zeolites (xCuY) have been shown to be highly effective and reusable catalysts for the selective oxidation of isoeugenol, offering an environmentally friendly reaction condition.[8][9]

-

Biocatalysis with Natural Media: Interestingly, coconut water, which contains natural peroxidases, has been utilized as a biocatalyst for the oxidative coupling of isoeugenol to produce Licarin A.[9]

Therapeutic Potential and Mechanisms of Action

This compound A exhibits a remarkable range of pharmacological activities, which are detailed below.

Anti-inflammatory and Anti-allergic Effects

This compound A has demonstrated significant anti-inflammatory and anti-allergic properties. It effectively reduces the production of pro-inflammatory mediators in mast cells, suggesting its potential for treating immediate hypersensitivity reactions.[2][3]

Mechanism of Action: The primary mechanism involves the dose-dependent reduction of tumor necrosis factor-alpha (TNF-α) and prostaglandin D2 (PGD2) secretion.[2][3] This effect is achieved through the inhibition of key signaling pathways, specifically by reducing the phosphorylation of Protein Kinase C α/βII (PKCα/βII) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[2][3] Furthermore, Licarin A suppresses the expression of cyclooxygenase-2 (COX-2), a critical enzyme in prostaglandin synthesis.[3]

In studies involving inflammatory eye diseases, intravitreal injection of Licarin A was found to be safe and effective in a rat model of uveitis. It significantly reduced inflammatory cytokines like TNF-α and Interleukin-6 (IL-6).[10]

Anticancer and Chemopreventive Activity

This compound A is being investigated as a potential cancer chemopreventive agent and has shown cytotoxic effects against various cancer cell lines.[1][11]

Mechanism of Action:

-

Induction of Cell Death: In non-small cell lung cancer cells, Licarin A induces cell death through the activation of both autophagy and apoptosis.[1][12]

-

NF-κB Pathway Inhibition: It exhibits superior activity in inhibiting the phosphorylation of NF-κBp65 in DU-145 prostate cancer cells compared to other natural compounds.[11][13] The NF-κB pathway is crucial for cancer cell proliferation and survival.

-

Oxidative Stress Reduction: It provides a long-lasting reduction in cellular oxidative stress in Hepa1c1c7 mouse hepatoma cells, a key aspect of cancer chemoprevention.[11]

-

Cytotoxicity: It displays moderate cytotoxicity against the MCF-7 breast cancer cell line.[7]

Antiparasitic Activity

This compound A has demonstrated potent activity against a range of parasites, positioning it as a lead compound for new antiparasitic drugs.[6]

Spectrum of Activity:

-

Leishmania major: It effectively inhibits the growth of L. major promastigotes and is even more active against intracellular amastigotes, inducing apoptosis in the parasites.[8][12] The anti-amastigote activity is also linked to an immunomodulatory effect, decreasing the production of IL-6 and IL-10 in infected macrophages.[12]

-

Trypanosoma cruzi: It shows efficacy against the causative agent of Chagas disease.[1]

-

Schistosoma mansoni: In a preclinical animal model, oral administration of Licarin A resulted in a significant reduction in worm burden (~50%) and parasite egg burden (~50-60%), along with a slight reduction in hepatomegaly and splenomegaly.[4]

Antimicrobial Activity

The antimicrobial properties of this compound A, particularly against mycobacteria, have been documented.[5][14]

Mechanism of Action: Its activity against Mycobacterium tuberculosis has been confirmed in a murine model, where it significantly decreased pulmonary bacillary loads and reduced pneumonia in mice infected with both drug-sensitive and multidrug-resistant (MDR) strains.[5] Furthermore, studies on structural derivatives of Licarin A have shown that modifications to its phenolic sub-unit and alkenyl side chain can enhance its antimycobacterial properties and its ability to inhibit biofilm formation in rapidly growing mycobacteria (RGM).[14] A subacute toxicity study in mice indicated that (-)-Licarin A caused no significant signs of damage or abnormalities in biochemical and hematological parameters at the tested doses.[5]

Neuroprotective and Antioxidant Effects

This compound A possesses neuroprotective potential, which is largely attributed to its antioxidative activities.[1] It has been shown to protect neuronal cells from glutamate-induced toxicity.[1] Its strong antioxidant capacity has been demonstrated in various assays, including the DPPH radical scavenging assay.[11] This antioxidant property is a fundamental mechanism that likely contributes to its other biological effects, such as its cancer chemopreventive and anti-inflammatory actions.[1][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on this compound A.

Table 1: Anti-inflammatory and Anti-allergic Activity

| Target/Assay | Cell Line | IC50 Value | Reference |

|---|

| TNF-α Production | RBL-2H3 | 12.6 µM |[2][3] |

Table 2: Anticancer Activity

| Target Cell Line | Assay | IC50 Value | Reference |

|---|

| MCF-7 (Breast Cancer) | Cytotoxicity | 59.95 ± 1.87 µg/mL |[7] |

Table 3: Antiparasitic Activity

| Target Parasite | Form | IC50 / EC50 Value | Reference |

|---|---|---|---|

| Leishmania (Leishmania) major | Promastigote | IC50: 9.59 ± 0.94 µg/mL | [8][12] |

| Leishmania (Leishmania) major | Amastigote | EC50: 4.71 ± 0.29 µg/mL | [8][12] |

| Schistosoma mansoni | Adult Worms (in vivo) | ~50% burden reduction at 400 mg/kg |[4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the therapeutic potential of this compound A.

Anti-allergic Activity Assay

-

Cell Line: Rat basophilic leukemia cell line (RBL-2H3).

-

Stimulation: Cells are stimulated with dinitrophenyl-human serum albumin (DNP-HSA) to induce degranulation and cytokine release.

-

Treatment: Cells are pre-treated with varying concentrations of this compound A (e.g., 5-20 µM) before stimulation.[2][3]

-

Endpoint Measurement: The concentration of TNF-α and PGD2 in the cell supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Signaling Pathway Analysis: Protein levels of total and phosphorylated PKCα/βII and p38 MAPK are determined by Western blot analysis to assess the inhibitory effect of Licarin A.[2][3]

Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Line: Human breast adenocarcinoma cell line (MCF-7).

-

Protocol: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of this compound A for a specified period (e.g., 24-72 hours). Doxorubicin is often used as a positive control.[7]

-

Endpoint Measurement: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial reductase convert MTT into formazan crystals. The crystals are dissolved, and the absorbance is read with a spectrophotometer. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[7]

Anti-leishmanial Activity Assay

-

Parasite Culture: Leishmania major promastigotes are cultured in appropriate media. Intracellular amastigote assays are conducted using infected macrophages.

-

In Vitro Promastigote Assay: Promastigotes are incubated with different concentrations of this compound A. The number of viable parasites is determined after a set period (e.g., 72 hours) using a hemocytometer or a viability stain. The IC50 is calculated.[12]

-

In Vitro Amastigote Assay: Peritoneal macrophages are harvested from mice (e.g., BALB/c), infected with promastigotes, and then treated with this compound A. The number of intracellular amastigotes per macrophage is counted after staining, and the EC50 is determined. Meglumine antimoniate is used as a reference drug.[8][12]

-

Mechanism of Death: DNA fragmentation, a hallmark of apoptosis, is assessed in treated promastigotes using techniques like agarose gel electrophoresis.[12]

In Vivo Murine Model of Schistosomiasis

-

Animal Model: Mice (e.g., Swiss Webster) are infected with Schistosoma mansoni cercariae.

-

Treatment: After the infection is established (e.g., 45 days post-infection), mice are treated with a single oral dose of this compound A (e.g., 400 mg/kg). Praziquantel (PZQ) is used as a reference drug.[4]

-

Endpoint Measurement: After a set period post-treatment, mice are euthanized. Adult worms are recovered from the portal and mesenteric veins to determine the worm burden reduction. The number of eggs in the liver and intestines is counted to assess the reduction in egg burden. Organ weights (liver and spleen) are measured to evaluate morbidity (hepatosplenomegaly).[4]

Conclusion

This compound A is a promising natural product with a diverse and potent pharmacological profile. Its well-defined mechanisms of action against inflammation, cancer, and a variety of pathogens, coupled with favorable preliminary safety data, underscore its potential as a lead compound for the development of new therapeutic agents. The ability to synthesize Licarin A through efficient and environmentally friendly methods further enhances its attractiveness for drug development. Future research should focus on comprehensive preclinical toxicity studies, pharmacokinetic profiling, and the exploration of its efficacy in more advanced in vivo disease models to fully elucidate its therapeutic potential and pave the way for potential clinical applications.

References

- 1. LICARIN A | 51020-86-1 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Licarin A | CAS#:51020-86-1 | Chemsrc [chemsrc.com]

- 4. Licarin A, a neolignan isolated from Nectandra oppositifolia Nees & Mart. (Lauraceae), exhibited moderate preclinical efficacy against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitubercular activity and the subacute toxicity of (-)-Licarin A in BALB/c mice: a neolignan isolated from Aristolochia taliscana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Licarin A as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound A | CAS:51020-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Molecular Networking, Docking, and Biological Evaluation of Licarin A from Myristica fragrans as a Potential Cancer Che… [ouci.dntb.gov.ua]

- 14. Exploring how structural changes to new Licarin A derivatives effects their bioactive properties against rapid growing mycobacteria and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of (+)-Licarin A using Peroxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the biocatalytic synthesis of (+)-Licarin A, a bioactive neolignan, utilizing peroxidase-catalyzed oxidative coupling of isoeugenol. This environmentally friendly method offers a promising alternative to traditional chemical synthesis, operating under mild reaction conditions. These application notes include comprehensive experimental procedures, from the extraction of crude peroxidase from Brassica juncea to the purification and characterization of the final product. Data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound A, a dihydrobenzofuran neolignan, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potential anticancer properties. Traditional chemical synthesis routes often require harsh reagents and complex purification steps. Biocatalysis, employing enzymes such as peroxidases, presents a green and efficient alternative. Peroxidases catalyze the oxidation of phenolic compounds, like isoeugenol, in the presence of hydrogen peroxide, leading to the formation of phenoxyl radicals. These radicals then undergo a coupling reaction to form the desired dimeric product, this compound A. This process is not only more sustainable but can also offer high selectivity under mild reaction conditions.

Data Presentation

Enzyme Activity and Product Characterization

The selection of the peroxidase source is a critical factor in the synthesis of this compound A. While commercial horseradish peroxidase (HRP) is widely used, crude enzyme extracts from plant sources like Brassica juncea (mustard greens) have proven to be effective and economical biocatalysts.[1] Below is a comparative overview of peroxidase activity and the characterization of the synthesized this compound A.

| Parameter | Brassica juncea Peroxidase | Horseradish Peroxidase (HRP) | Reference |

| Specific Activity | Variable, dependent on extraction purity | High | [2][3] |

| Substrate | Isoeugenol | Isoeugenol, various phenolic compounds | [1][4] |

| Product | This compound A | This compound A and other coupling products | [5] |

| Yield | Moderate to high | Can be high, but may produce more side products | [6] |

| Purity | Good, requires chromatographic purification | Variable, requires purification | [7][8] |

Spectroscopic Data for this compound A

Accurate characterization of the synthesized this compound A is crucial. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound.

¹H-NMR (400 MHz, CDCl₃) and ¹³C-NMR (100 MHz, CDCl₃) Chemical Shifts (δ) of this compound A [9][10]

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | 5.08 (d, J=8.8 Hz) | 87.8 |

| 2 | 3.45 (m) | 54.2 |

| 3 | 1.35 (d, J=6.8 Hz) | 18.2 |

| 4 | 6.87 (d, J=8.0 Hz) | 128.8 |

| 5 | 6.95 (dd, J=8.0, 1.6 Hz) | 119.5 |

| 6 | 6.80 (d, J=1.6 Hz) | 109.2 |

| 7 | - | 146.5 |

| 8 | - | 144.2 |

| 1' | 6.90 (d, J=1.6 Hz) | 110.8 |

| 2' | 6.85 (d, J=8.0 Hz) | 118.2 |

| 3' | - | 146.8 |

| 4' | - | 145.5 |

| 5' | 6.75 (dd, J=8.0, 1.6 Hz) | 126.5 |

| 6' | - | 131.5 |

| 7' (CH₃) | 1.85 (dd, J=6.4, 1.6 Hz) | 18.5 |

| 8' (CH) | 6.25 (dq, J=15.6, 6.4 Hz) | 125.8 |

| 9' (CH) | 6.10 (dq, J=15.6, 1.6 Hz) | 130.5 |

| OMe (at C-3') | 3.88 (s) | 55.9 |

| OMe (at C-7) | 3.90 (s) | 56.0 |

Mass Spectrometry (MS) Fragmentation Data for this compound A [11]

| m/z | Proposed Fragment |

| 326 | [M]+ (Molecular Ion) |

| 311 | [M - CH₃]+ |

| 297 | [M - C₂H₅]+ |

| 164 | Cleavage of the dihydrofuran ring |

| 151 | Fragment corresponding to the isoeugenol monomer |

Experimental Protocols

Protocol 1: Crude Peroxidase Extraction from Brassica juncea

This protocol describes a simple method for obtaining a peroxidase-rich enzymatic extract from Brassica juncea.[7][8][12]

Materials:

-

Fresh Brassica juncea (mustard greens) leaves

-

Phosphate buffer (0.1 M, pH 7.0), chilled

-

Blender

-

Cheesecloth

-

Centrifuge and centrifuge tubes

-

Ice bath

Procedure:

-

Wash the Brassica juncea leaves thoroughly with distilled water and pat dry.

-

Weigh 100 g of the leaves and chop them into small pieces.

-

Place the chopped leaves in a blender with 200 mL of chilled phosphate buffer.

-

Homogenize the mixture in short bursts to prevent overheating, keeping the blender pitcher in an ice bath.

-

Filter the homogenate through several layers of cheesecloth to remove solid debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant, which contains the crude peroxidase extract.

-

Store the crude enzyme extract on ice for immediate use or at -20°C for long-term storage.

Protocol 2: Biocatalytic Synthesis of this compound A

This protocol outlines the enzymatic synthesis of this compound A from isoeugenol using the crude peroxidase extract.

Materials:

-

Crude peroxidase extract from Brassica juncea (from Protocol 1)

-

Isoeugenol

-

Hydrogen peroxide (H₂O₂, 5% solution)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

In a 250 mL beaker, dissolve 1 g of isoeugenol in 100 mL of phosphate buffer.

-

Add 50 mL of the crude peroxidase extract to the isoeugenol solution and stir vigorously at room temperature.

-

Slowly add 10 mL of 5% hydrogen peroxide solution dropwise to the reaction mixture over 15 minutes.

-

Continue stirring for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the ethyl acetate extract under reduced pressure to obtain a crude oily product.

Protocol 3: Purification of this compound A

This protocol details the purification of the crude product to obtain pure this compound A.

Materials:

-

Crude this compound A product (from Protocol 2)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column for chromatography

-

Rotary evaporator

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of the elution solvent (e.g., hexane:ethyl acetate 9:1).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing this compound A.